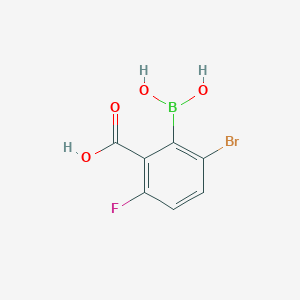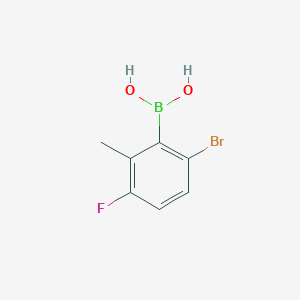
N-(Hept-6-en-1-il)carbamato de tert-butilo
Descripción general
Descripción
Tert-butyl N-(hept-6-EN-1-YL)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used in medical, environmental, and industrial research due to its unique properties. The compound has a molecular formula of C12H23NO2 and is known for its stability and reactivity under various conditions.
Aplicaciones Científicas De Investigación
Tert-butyl N-(hept-6-EN-1-YL)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and coatings.
Mecanismo De Acción
The pharmacokinetics of carbamates, like all compounds, depend on their specific chemical structure. Factors such as solubility, stability, and molecular size can all influence how a compound is absorbed, distributed, metabolized, and excreted from the body .
The action environment can also influence the efficacy and stability of carbamates. Factors such as temperature, pH, and the presence of other chemicals can all impact how a carbamate behaves .
Análisis Bioquímico
Biochemical Properties
Tert-butyl N-(hept-6-EN-1-YL)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant to synthesize Hsp90 fluorescent probes, which are applicable in the development of an FP assay for the Hsp90 chaperone . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Molecular Mechanism
At the molecular level, Tert-butyl N-(hept-6-EN-1-YL)carbamate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in changes in gene expression, which can have downstream effects on cellular processes . The exact nature of these interactions can vary depending on the specific biomolecule involved and the context in which the compound is used.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl N-(hept-6-EN-1-YL)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tert-butyl N-(hept-6-EN-1-YL)carbamate remains stable under certain conditions, but its activity can decrease over time due to degradation . These temporal effects are essential to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Tert-butyl N-(hept-6-EN-1-YL)carbamate can vary significantly with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or death . Understanding these dosage effects is crucial for determining the appropriate use of the compound in research and therapeutic applications.
Metabolic Pathways
Tert-butyl N-(hept-6-EN-1-YL)carbamate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . These interactions can have significant effects on overall cellular metabolism and function, highlighting the importance of understanding the compound’s role in these pathways.
Transport and Distribution
The transport and distribution of Tert-butyl N-(hept-6-EN-1-YL)carbamate within cells and tissues are critical factors that influence its activity and function. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation within cells . These interactions can determine the compound’s effectiveness and potential side effects, making them essential considerations in research and therapeutic applications.
Subcellular Localization
The subcellular localization of Tert-butyl N-(hept-6-EN-1-YL)carbamate can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and potential effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(hept-6-EN-1-YL)carbamate typically involves the reaction of hept-6-en-1-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of Tert-butyl N-(hept-6-EN-1-YL)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified using techniques such as distillation or recrystallization to achieve the required purity levels for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(hept-6-EN-1-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or sodium methoxide are commonly used.
Major Products Formed
Oxidation: Formation of oxides and alcohols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar purposes.
Tert-butyl hept-6-yn-1-ylcarbamate: Another carbamate with a similar structure but different reactivity.
Tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate: A structurally related compound with distinct applications
Uniqueness
Tert-butyl N-(hept-6-EN-1-YL)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring selective protection and deprotection of amines, as well as in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
tert-butyl N-hept-6-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-6-7-8-9-10-13-11(14)15-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGZOCOHWJEGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1390086.png)


![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)


![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)
![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)

